Chasmanine
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Overview
Description
Chasmanine is a diterpenoid alkaloid with the molecular formula C25H41NO6 It is isolated from various species of the Aconitum genus, particularly Aconitum chasmanthum This compound is known for its complex structure, which includes four methoxyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chasmanine involves several steps, starting from aromatic intermediates. One of the efficient synthetic routes includes the stereo- and regiospecific addition of benzyl vinyl ether to an o-quinone intermediate masked by a spirolactone group. This method significantly reduces the number of steps and increases the efficiency of the synthesis .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves high-performance liquid chromatography (HPLC) for the isolation and detection of diterpenoid alkaloids from Aconitum plants .
Chemical Reactions Analysis
Types of Reactions
Chasmanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form compounds containing a cyclopentanone ring.
Reduction: Treatment with lithium aluminium hydride results in demethoxylation.
Substitution: The secondary hydroxyl group can be benzoylated, and the tertiary hydroxyl group can be acetylated.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone is used for oxidation reactions.
Reduction: Lithium aluminium hydride is used for reduction reactions.
Substitution: Benzoylation and acetylation reactions are carried out using benzoyl chloride and acetic anhydride, respectively.
Major Products
Pyrothis compound: Formed through pyrolytic reactions.
Isopyrothis compound: Formed from acid-catalyzed allylic rearrangement of pyrothis compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying complex diterpenoid alkaloids.
Biology: Exhibits cytotoxic activity against several human cancer cell lines.
Medicine: Investigated for its analgesic, anti-inflammatory, and anti-tumor properties.
Industry: Potential use in developing biopesticides due to its antifeedant activity against pests.
Mechanism of Action
The mechanism of action of chasmanine involves the inhibition of carboxylesterase (CES), which is related to its antifeedant effect. Molecular docking studies have shown that the thiophene acyl group in this compound derivatives forms a strong binding effect with CES . Additionally, this compound induces apoptosis in certain cell lines, contributing to its cytotoxic properties .
Comparison with Similar Compounds
Chasmanine is compared with other diterpenoid alkaloids such as:
- Aconitine
- Hypaconitine
- Mesaconitine
- Oxonitine
- Deoxyaconitine
- Senbusine A
- Songoramine
- 15-Acetylsongoramine
This compound is unique due to its specific structural features and the presence of four methoxyl groups and two hydroxyl groups, which contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
5066-78-4 |
---|---|
Molecular Formula |
C25H41NO6 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1 |
InChI Key |
DBODJJZRZFZBBD-VMZXMEFXSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chasmanine?
A1: this compound has a molecular formula of C25H41O6N and a molecular weight of 447.6 g/mol. []
Q2: What are some key structural features of this compound?
A2: this compound is a diterpenoid alkaloid characterized by four methoxyl groups, two hydroxyl groups, and an imino-ethyl group. [, ] It contains a cyclopentanone ring and a sequence similar to bikhaconine. [] Notably, this compound possesses a 1α-methoxy substituent, correcting previous reports of a 1β-methoxy group. []
Q3: How was the structure of this compound confirmed?
A3: The structure of this compound was confirmed through X-ray crystallography of its 14α-benzoate hydrochloride derivative. []
Q4: What are the natural sources of this compound?
A4: this compound has been isolated from various Aconitum species, including:
- Aconitum chasmanthum []
- Aconitum kongboense [, ]
- Delphinium staphisagria [, ]
- Aconitum episcopale [, ]
- Aconitum ouvrardianum []
- Aconitum hemsleyanum var. laueanthus []
- Aconitum kusnezoffii []
- Aconitum nagarum var. lasiandrum []
- Aconitum balfourii []
- Aconitum laeve []
- Aconitum transsecutum []
- Aconitum tuguancunense []
- Aconitum longtounense []
- Aconitum richardsonianum var. pseudosessiliflorum []
- Aconitum carmichaeli [, ]
- Delphinium giraldill []
- Aconitum macrorhynchum []
- Aconitum sungpanense [, ]
- Aconitum geniculatum []
- Aconitum liljestrandii []
- Aconitum georgei []
Q5: Is this compound the only alkaloid found in these plants?
A5: No, this compound is often found alongside other diterpenoid alkaloids with varying structures and biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: Can this compound be synthesized in the laboratory?
A6: Yes, several total syntheses of this compound have been achieved. [, , , , ]
Q7: What is a key strategy used in the synthesis of this compound?
A7: A prominent strategy involves the construction of the C/D ring system through a diene addition reaction using a spirolactone-protected o-quinone intermediate. [, , , ]
Q8: What biological activities have been reported for this compound?
A8: this compound has demonstrated feeding deterrent activity against the red flour beetle, Tribolium castaneum. [] It also exhibits binding affinity to the beta2-adrenoceptor (β2-AR). []
Q9: How does this compound interact with β2-AR?
A9: Molecular docking studies suggest that this compound interacts with the same binding pocket on β2-AR as other ligands like ephedrine. Key amino acid residues involved in this interaction include Asn312, Asp113, Phe289, Trp286, Tyr316, and Val114. []
Q10: What is the potential implication of this compound's interaction with β2-AR?
A10: This interaction is thought to contribute to the therapeutic effect of traditional Chinese medicine formulations like Mahuang-Fuzi-Xixin Decoction (MFXD), particularly in the treatment of asthma. []
Q11: What analytical techniques are used to identify and quantify this compound?
A11: Common techniques include:
- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) for determining molecular weight and formula. []
- Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY, HMQC, HMBC, and ROESY, for elucidating the structure and stereochemistry. [, , , ]
- High-performance liquid chromatography (HPLC) coupled with various detectors, such as time-of-flight mass spectrometry (TOF/MS) and triple quadrupole mass spectrometry (QQQ/MS/MS), for separating and quantifying this compound in complex mixtures like plant extracts. [, ]
Q12: How is the quality of this compound ensured?
A13: Quality control of this compound likely involves rigorous analytical methods, including validation of techniques like HPLC-QQQ/MS/MS to ensure accuracy, precision, and specificity in quantification. [] This is crucial for standardization and safety, especially given its origin from plants known for potent alkaloids.
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